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molecular formula C8H6O4 B133764 phthalic acid CAS No. 254110-94-6

phthalic acid

Cat. No. B133764
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162520

Procedure details

To a solution of ammonium acetate (73.7 g) in methanol (250 ml) were added 2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile (50.0 g) and 28% ammonia water (33.3 ml) at room temperature. After stirring for 15 hours at 20° C., potassium carbonate (33.0 g) was added to the solution, and the solution was evaporated under reduced pressure. A mixture of water (130 ml) and methylene chloride (110 ml) was added into the residue. The mixture was adjusted to pH 8.0-8.2 and extracted with methylene chloride twice. Phthalic acid (35.7 g) was added to the extract at 20°-30° C., and then diisopropyl ether (200 ml) was added thereto. After stirring for 2 hours at the same temperature, the resulting precipitate was collected by filtration, washed with diisopropyl ether (40 ml) and dried under reduced pressure to give phthalic acid salt (61.4 g) of 2-cyano-2-(1-ethoxycarbonyl-1-methylethoxyimino)acetamidine.
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH3:2].[NH4+].C([O:8][C:9]([C:11]([CH3:20])(ON=C(C#N)C#N)[CH3:12])=[O:10])C.O.N.[C:23](=[O:26])([O-])[O-:24].[K+].[K+].[CH3:29]O>>[C:9]([OH:8])(=[O:10])[C:11]1[C:12](=[CH:29][CH:1]=[CH:2][CH:20]=1)[C:23]([OH:24])=[O:26] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
73.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)C(C)(ON=C(C#N)C#N)C
Name
Quantity
33.3 mL
Type
reactant
Smiles
O.N
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of water (130 ml) and methylene chloride (110 ml)
ADDITION
Type
ADDITION
Details
was added into the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride twice
ADDITION
Type
ADDITION
Details
Phthalic acid (35.7 g) was added to the
EXTRACTION
Type
EXTRACTION
Details
extract at 20°-30° C.
ADDITION
Type
ADDITION
Details
diisopropyl ether (200 ml) was added
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at the same temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether (40 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 61.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162520

Procedure details

To a solution of ammonium acetate (73.7 g) in methanol (250 ml) were added 2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile (50.0 g) and 28% ammonia water (33.3 ml) at room temperature. After stirring for 15 hours at 20° C., potassium carbonate (33.0 g) was added to the solution, and the solution was evaporated under reduced pressure. A mixture of water (130 ml) and methylene chloride (110 ml) was added into the residue. The mixture was adjusted to pH 8.0-8.2 and extracted with methylene chloride twice. Phthalic acid (35.7 g) was added to the extract at 20°-30° C., and then diisopropyl ether (200 ml) was added thereto. After stirring for 2 hours at the same temperature, the resulting precipitate was collected by filtration, washed with diisopropyl ether (40 ml) and dried under reduced pressure to give phthalic acid salt (61.4 g) of 2-cyano-2-(1-ethoxycarbonyl-1-methylethoxyimino)acetamidine.
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH3:2].[NH4+].C([O:8][C:9]([C:11]([CH3:20])(ON=C(C#N)C#N)[CH3:12])=[O:10])C.O.N.[C:23](=[O:26])([O-])[O-:24].[K+].[K+].[CH3:29]O>>[C:9]([OH:8])(=[O:10])[C:11]1[C:12](=[CH:29][CH:1]=[CH:2][CH:20]=1)[C:23]([OH:24])=[O:26] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
73.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)C(C)(ON=C(C#N)C#N)C
Name
Quantity
33.3 mL
Type
reactant
Smiles
O.N
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of water (130 ml) and methylene chloride (110 ml)
ADDITION
Type
ADDITION
Details
was added into the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride twice
ADDITION
Type
ADDITION
Details
Phthalic acid (35.7 g) was added to the
EXTRACTION
Type
EXTRACTION
Details
extract at 20°-30° C.
ADDITION
Type
ADDITION
Details
diisopropyl ether (200 ml) was added
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at the same temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether (40 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 61.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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